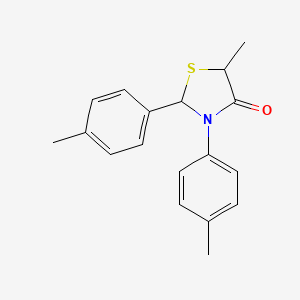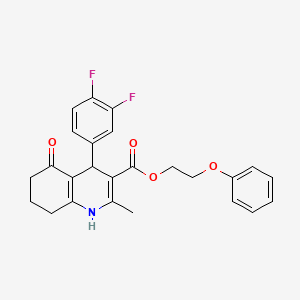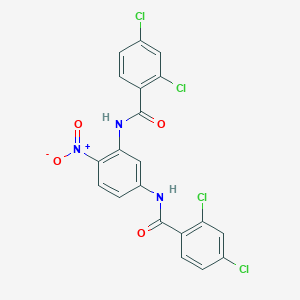![molecular formula C19H18O3 B4968283 1-ethoxy-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-6-one](/img/structure/B4968283.png)
1-ethoxy-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethoxy-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-6-one, also known as JWH-250, is a synthetic cannabinoid that has gained popularity in recent years due to its psychoactive effects. This compound is structurally similar to THC, the primary psychoactive component of cannabis, but with a higher potency. JWH-250 has been studied extensively in the scientific community for its potential therapeutic applications and its mechanism of action. In
Wissenschaftliche Forschungsanwendungen
1-ethoxy-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-6-one has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. This compound has also been studied for its potential use in the treatment of various diseases, including multiple sclerosis, Alzheimer's disease, and Parkinson's disease.
Wirkmechanismus
1-ethoxy-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-6-one binds to the cannabinoid receptors CB1 and CB2 in the brain and body. This binding leads to the activation of various signaling pathways, including the G-protein coupled receptor pathway and the mitogen-activated protein kinase pathway. The activation of these pathways leads to the psychoactive effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. This compound has also been shown to protect neurons from oxidative stress and cell death in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-ethoxy-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-6-one has several advantages for lab experiments. It has a high potency, which allows for the use of smaller amounts in experiments. It is also stable and can be stored for long periods without degradation. However, the use of this compound in lab experiments is limited by its potential for misuse and abuse.
Zukünftige Richtungen
For the study of 1-ethoxy-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-6-one include the development of new synthetic cannabinoids with improved therapeutic properties and the investigation of its potential for use in combination with other drugs for the treatment of various diseases.
Synthesemethoden
1-ethoxy-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-6-one is synthesized through a multi-step process that involves the reaction of various reagents and solvents. The synthesis method is complex and requires a high level of expertise in organic chemistry. The exact details of the synthesis method are not disclosed due to the potential for misuse.
Eigenschaften
IUPAC Name |
1-ethoxy-7,8,9,10-tetrahydronaphtho[1,2-c]isochromen-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O3/c1-2-21-17-9-5-8-14-13(17)10-11-15-12-6-3-4-7-16(12)19(20)22-18(14)15/h5,8-11H,2-4,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGIFYCPLQRQMOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1C=CC3=C2OC(=O)C4=C3CCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 1-{[1-(2,4-difluorophenyl)-3-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinecarboxylate](/img/structure/B4968223.png)

![4-bromo-N-tricyclo[4.3.1.1~3,8~]undec-3-ylbenzamide](/img/structure/B4968233.png)
![5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-1-(3,5-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4968239.png)
![N-cyclohexyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B4968247.png)
![10-(cyclopropylcarbonyl)-11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4968259.png)
![methyl N-[{2-[(N-benzoylglycyl)amino]-5-bromophenyl}(phenyl)methyl]glycinate](/img/structure/B4968271.png)
![5-{4-[2-(4-bromophenoxy)ethoxy]-3-ethoxybenzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B4968272.png)


![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-bromo-4-methoxybenzamide](/img/structure/B4968279.png)
![N~2~-acetyl-N~1~-{[2-(1-azocanyl)-3-pyridinyl]methyl}-L-alaninamide](/img/structure/B4968291.png)